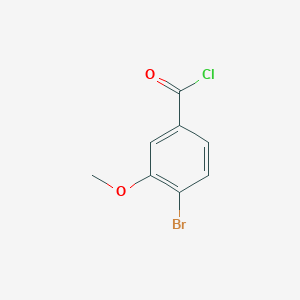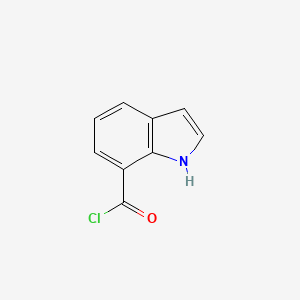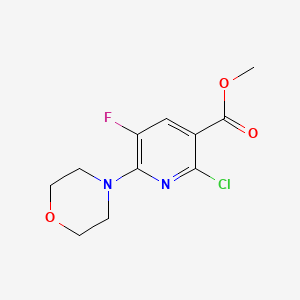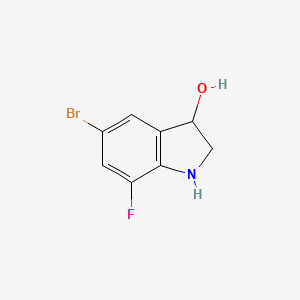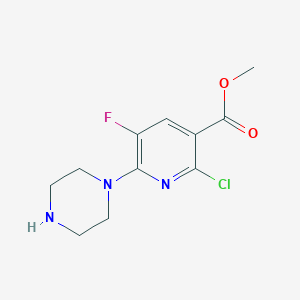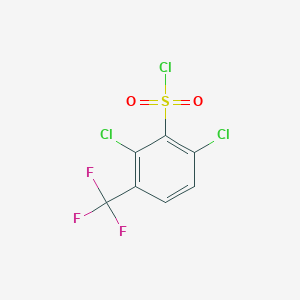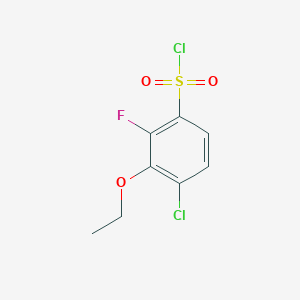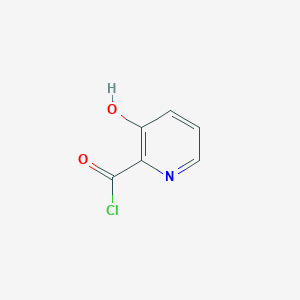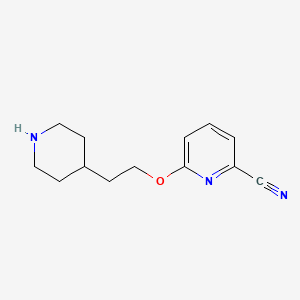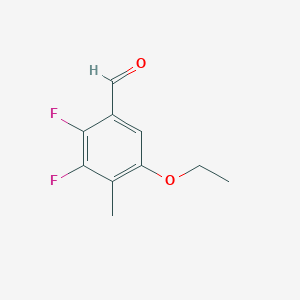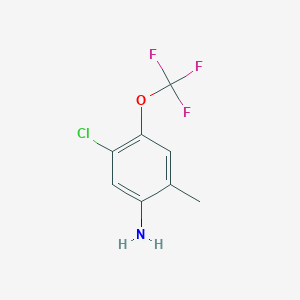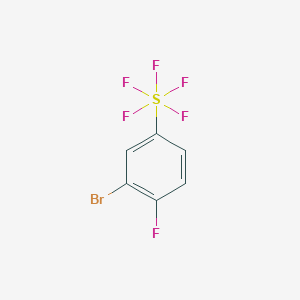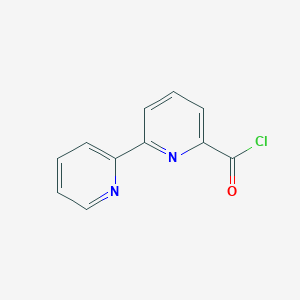
(2-Chloro-4-(3-fluoropropoxy)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(3-fluoropropoxy)phenyl)methanol, also known as 3-Fluoro-2-chlorophenoxypropane-1-methanol, is a versatile and valuable molecule with a wide range of applications in organic synthesis, medicinal chemistry, and pharmacology. This molecule is an important building block for many pharmaceuticals and organic compounds due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Palladium-Catalyzed C-H Halogenation : (6-Amino-2-chloro-3-fluorophenyl)methanol, a related compound, is prepared through palladium-catalyzed C-H halogenation reactions. This method offers advantages such as milder conditions, higher yields, better selectivity, and practicality over traditional approaches (Sun, Sun, & Rao, 2014).
Methanolysis of S-Aryl Methylphosphonothioates : The kinetics of La3+-catalyzed methanolysis of S-aryl methylphosphonothioates, with phenyl substituents like 4-chloro and 4-fluoro, were studied, demonstrating potential methodologies for decontamination purposes (Dhar, Edwards, & Brown, 2011).
Antitubercular Activities : Synthesis of [4-(aryloxy)phenyl]cyclopropyl methanones and their reduction to methanols, including derivatives with 4-chloro-4'-fluorobutyrophenone, showed significant antitubercular activity against Mycobacterium tuberculosis (Bisht et al., 2010).
Fluoride-Mediated Anodic α-Methoxylation : The anodic oxidation of 2-methoxy-3,3,3-trifluoropropyl phenyl sulfide in methanol with fluoride ion mediation provided a method for α-methoxylated product synthesis, with potential for synthetic applications (Furuta & Fuchigami, 1998).
Analytical and Physical Chemistry Applications
Refractive Indices Study : The refractive indices of 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, a similar compound, in methanol and benzene mixtures were measured, providing insights into the nature of dipole and solute-solvent interactions (Chavan & Gop, 2016).
Photophysical Properties : The photophysical properties of 1,3,5-triarylpyrazolines in methanol were studied, demonstrating a “receptor1-fluorophore-spacer-receptor2” format with potential applications in molecular logic devices (ZammitRamon et al., 2015).
Molecular Interactions and Crystal Packing : A study of crystal packing in derivatives containing 1,2,4-oxadiazol moiety with chloro and fluoro substitutions revealed the role of non-covalent interactions in their supramolecular architectures (Sharma et al., 2019).
Propriétés
IUPAC Name |
[2-chloro-4-(3-fluoropropoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFO2/c11-10-6-9(14-5-1-4-12)3-2-8(10)7-13/h2-3,6,13H,1,4-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBELPGWRJUQXEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCF)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-(3-fluoropropoxy)phenyl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

